Nucleophilic Aromatic Substitution: This common method involves reacting a 2,4-dichloropyrimidine derivative with piperidine. The chlorine atom at the 2-position of the pyrimidine ring, being more susceptible to nucleophilic attack, is selectively displaced by the piperidine nitrogen. [, , ]
Multi-step Synthesis: This approach involves building the target molecule through a series of individual chemical reactions. For example, a pyrimidine core could be constructed first, followed by the introduction of the piperidine moiety at a later stage. [, , , , , , , , , ]
Solid-Phase Synthesis: This technique, commonly employed in combinatorial chemistry, allows for the rapid synthesis of a large number of structurally similar compounds by sequentially adding reagents to a solid support. []
Molecular Structure Analysis
Pyrimidine Ring: The pyrimidine ring provides a planar structure capable of participating in pi-stacking interactions with biological targets. The chlorine atom at the 4-position can influence the electron density of the ring and potentially contribute to binding affinity. [, , , , , , ]
Piperidine Ring: The piperidine ring generally adopts a chair conformation, providing flexibility to the molecule. This flexibility can be crucial for fitting into the binding pockets of target proteins. The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor, further contributing to binding interactions. [, , , , , , ]
Chemical Reactions Analysis
Nucleophilic Substitution: The chlorine atom at the 4-position of the pyrimidine ring can be further substituted with various nucleophiles, allowing for structural diversification and fine-tuning of the compound's properties. [, ]
N-Alkylation/Acylation: The nitrogen atom of the piperidine ring can undergo alkylation or acylation reactions, providing additional sites for structural modification. [, , ]
Metal Complexation: The nitrogen atoms on both the pyrimidine and piperidine rings can act as donor atoms, potentially enabling the formation of metal complexes with interesting catalytic or biological properties. []
Mechanism of Action
Enzyme Inhibition: Many examples involve competitive or non-competitive inhibition of enzymes, such as dihydroorotate dehydrogenase (DHODH) [], tyrosinase [], and monoacylglycerol lipase (MAGL) [].
Receptor Antagonism/Agonism: Some compounds act as antagonists or agonists for specific receptors, such as the cannabinoid receptors [, , , ], the urotensin receptor [], and the nociceptin/orphanin FQ receptor [].
Applications
Drug Discovery: This compound class holds promise for developing new therapeutic agents, particularly in areas like:
Antimicrobial agents: Targeting bacterial or fungal infections. [, ]
Compound Description: This compound features a piperidine ring linked to a benzamide moiety via an ethyl bridge. It was crystallized and its structure analyzed, revealing that the piperidine ring adopts a chair conformation and forms hydrogen bonds with water molecules in the crystal lattice [].
Compound Description: This compound also contains a piperidine ring, attached to a pyridazinone ring system. It features a thiadiazole ring linked to the pyridazinone core [].
Compound Description: This series of compounds represents thiazolyl thiazolidine-2,4-dione derivatives with a 4-chloro-2-piperidin-1-yl-thiazole substituent. These compounds demonstrated antimicrobial activity, with some showing comparable effectiveness to ampicillin against Escherichia coli [].
4-Chloro-2-(1H-pyrazol-1-yl)phenyl]amine
Compound Description: This compound is a bidentate auxiliary used in palladium-catalyzed ortho-arylation reactions of aromatic amides. It efficiently directs the arylation process with a broad substrate scope and good functional group tolerance [].
Compound Description: This series of compounds features a quinazoline core with a 4-chloro-2-(4-piperazin-1-yl) substitution pattern. The compounds were synthesized and evaluated for their anticonvulsant activity [].
Compound Description: This series of compounds combines tetrazole and piperidine moieties. Several compounds within this series exhibited good antimicrobial activity [].
4-(4-methyl-5H-pyrimido[4,5-b][1,4]thiazin-2-yl)morpholine and 4-methyl-2-(piperidin-1-yl)-5H-pyrimido[4,5-b][1,4]thiazine Derivatives
Compound Description: These compounds represent novel ring systems featuring pyrimidothiazine cores with either morpholine or piperidine substituents. They were synthesized through cyclocondensation reactions [].
Compound Description: This group of compounds consists of pyrimidine derivatives featuring a 2-(4-(phenylsulfonyl)piperazine-1-yl) substituent. These compounds were investigated for their inhibitory activity against the chikungunya virus (CHIKV) [].
Compound Description: This series of compounds features a phthalazinone moiety connected to a 1,3-selenazole ring, which in turn is substituted with a piperidine ring at the 2-position. These compounds were synthesized and tested for their antimicrobial activity, showing excellent results against various bacteria and fungi [].
Compound Description: This class of compounds, characterized by a quinolin-2(1H)-one core with a 4-hydroxy and a 3-[aryl(piperidin-1-yl)methyl] substituent, was synthesized using a green and efficient procedure catalyzed by nanocrystalline ZnO [].
Compound Description: This compound, BMS-695735, is an orally active inhibitor of the insulin-like growth factor-1 receptor kinase. It was developed to address the shortcomings of a previous lead compound, showing improved ADME properties and a reduced risk of drug-drug interactions [].
Compound Description: This compound is a Schiff base that exists as a zwitterion in its crystal form. The structure reveals intramolecular hydrogen bonding and intermolecular interactions that contribute to its crystal packing [].
Compound Description: This compound, SR141716A, acts as a cannabinoid CB1 receptor antagonist. Studies have investigated its mechanism of action, showing its ability to inhibit improgan antinociception and highlighting its potential as a tool for studying pain pathways [, ].
Compound Description: This compound, F 13640, functions as a high-efficacy 5-HT1A receptor agonist. It has shown promising results in attenuating allodynia-like behavior in a rat model of trigeminal neuropathic pain, suggesting its potential as a treatment option for this condition [, ].
Compound Description: PF-06459988 is a potent, irreversible inhibitor of EGFR mutants containing the T790M mutation, commonly found in drug-resistant cancers. It exhibits high selectivity for these mutants over wild-type EGFR, making it a promising candidate for targeted cancer therapy [].
Compound Description: NESS 0327 is a tricyclic pyrazole derivative that acts as a potent CB1 receptor antagonist. Studies have explored its structure-activity relationships and pharmacological profile, highlighting its potential for therapeutic development [].
Compound Description: This compound belongs to a class of pyrimidine derivatives containing a tetrazole-thiazole-piperidine motif. These compounds are disclosed as pharmaceutical compositions and potential intermediates for drug development [, ].
Compound Description: This compound is synthesized from a quinoline carbaldehyde and isonicotinic acid hydrazide. Its structure is confirmed through various spectroscopic techniques [].
Compound Description: This series of compounds involves 1,2,3-dithiazole rings with a 4-[N-(2-chloroethyl)piperazin-1-yl] substituent. Their synthesis and reactivity have been explored, revealing methods for modifying the 2-chloroethyl group without disrupting the dithiazole ring [].
2-Chloro-4,6-bis(piperidin-1-yl)-1,3,5-triazine
Compound Description: This compound features a triazine ring symmetrically substituted with two piperidine groups and a chlorine atom. The crystal structure shows the piperidine rings adopting chair conformations and weak π–π interactions influencing the crystal packing [].
(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356)
Compound Description: BI 1356, also known by the proposed trade name ONDERO, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. It is currently under clinical development for treating type 2 diabetes and has demonstrated a superior potency and longer duration of action compared to other DPP-4 inhibitors [].
1-[2-(4-Benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea Sulfate Salt (Palosuran, ACT-058362)
Compound Description: Palosuran, also known as ACT-058362, acts as a potent and specific antagonist of the human urotensin receptor (UT receptor). This receptor binds to urotensin-II (U-II), a potent vasoconstrictor. Palosuran effectively inhibits the binding of U-II to its receptor and has shown potential in preventing renal ischemia in preclinical studies [].
Compound Description: JJKK-048 is a potent and selective monoacylglycerol lipase (MAGL) inhibitor. This enzyme plays a crucial role in degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). JJKK-048 effectively elevates brain 2-AG levels and demonstrates significant analgesic effects in preclinical models [].
Compound Description: Compound 26 acts as a competitive tyrosinase (TYR) inhibitor. It exhibits significant antimelanogenic effects and is significantly more potent than the reference compound kojic acid. This compound demonstrates potential for treating hyperpigmentation disorders [].
Compound Description: SB-612111 is a selective antagonist for the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP). It effectively blocks the effects of N/OFQ in various in vitro assays and isolated tissues, highlighting its potential for investigating NOP receptor function and for therapeutic development [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.